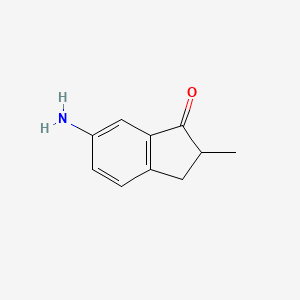
Methyl 3-(aminomethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(aminomethyl)picolinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an aminomethyl group is attached to the third position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with formaldehyde and ammonia, followed by esterification with methanol. The reaction conditions typically involve:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Methanol or other alcohols
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Solvents: Water, methanol, ethanol
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(aminomethyl)picolinate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(aminomethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effect .
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-(aminomethyl)picolinate
- Methyl 2-(aminomethyl)picolinate
- Methyl 4-(aminomethyl)picolinate
Comparison: Methyl 3-(aminomethyl)picolinate is unique due to the position of the aminomethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, methyl 6-(aminomethyl)picolinate may exhibit different electronic properties and steric effects compared to its 3-substituted counterpart, leading to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
methyl 3-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3 |
InChI-Schlüssel |
RXDAIZBHOROSTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


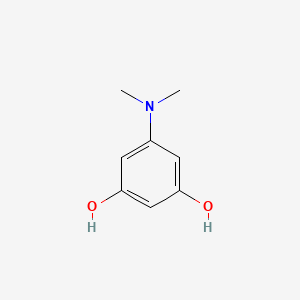
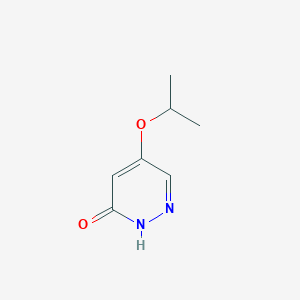
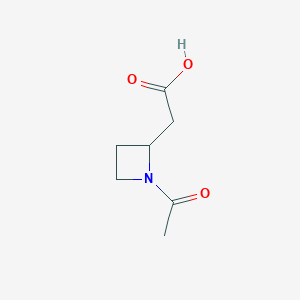
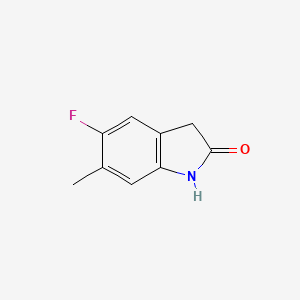

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)
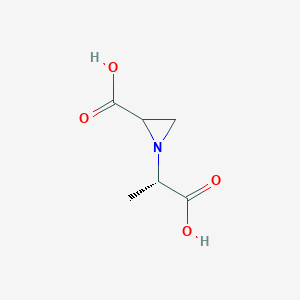


![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
